2-Aminoquinoline-5-carboxylic acid
Overview
Description
2-Aminoquinoline-5-carboxylic acid is a compound with the molecular weight of 188.19 . It is an off-white solid and its IUPAC name is 2-amino-5-quinolinecarboxylic acid .
Synthesis Analysis
The synthesis of 2-Aminoquinoline-5-carboxylic acid involves a three-step sequence starting from commercially available 6-quinolinecarboxylic acid . The process features a novel and exceptionally mild conversion of a quinoline N-oxide to a 2-aminoquinoline using a triethylamine/ammonium chloride buffered system .Molecular Structure Analysis
The molecular structure of 2-Aminoquinoline-5-carboxylic acid has been studied using B3LYP hybrid functional with 6-311++G (d,p) as basis set . The lowest excited state is possibly the π to π* charge-transfer (CT) state .Chemical Reactions Analysis
Quinoline derivatives have been synthesized using various protocols including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
2-Aminoquinoline-5-carboxylic acid is an off-white solid . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
2-Aminoquinoline-5-carboxylic acid: A Comprehensive Analysis
Organic Synthesis: Carboxylic acids, including 2-Aminoquinoline-5-carboxylic acid, are fundamental in organic synthesis. They can serve as precursors for various organic reactions, potentially leading to the formation of chromogenic systems or aiding in the discrimination of different carboxylic acids .
Nanotechnology: In nanotechnology, carboxylic acids can act as surface modifiers to enhance the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . 2-Aminoquinoline-5-carboxylic acid could be explored for similar applications.
Medicinal Chemistry: Quinolines, which include 2-Aminoquinoline-5-carboxylic acid, are known for their medicinal properties. They could be used in the synthesis of pharmaceuticals or as intermediates in drug development .
Industrial Chemistry: Due to their versatile nature, compounds like 2-Aminoquinoline-5-carboxylic acid may find applications in industrial chemistry for the production of greener and more sustainable chemical processes .
Polymer Chemistry: As additives or catalysts in polymer chemistry, carboxylic acids can play a significant role. 2-Aminoquinoline-5-carboxylic acid might be used to modify polymers or enhance their properties .
Analytical Chemistry: Carboxylic acids can be part of selective chromogenic systems in analytical chemistry, potentially allowing for the differentiation among various compounds .
Safety and Hazards
While specific safety and hazards information for 2-Aminoquinoline-5-carboxylic acid was not found, it’s important to handle all chemicals with appropriate safety measures. For example, quinoline-5-carboxylic acid can cause skin irritation and serious eye irritation, and may cause respiratory irritation .
Future Directions
Quinoline and its functionalized derivatives have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
Mechanism of Action
Target of Action
Quinoline compounds, which include 2-aminoquinoline-5-carboxylic acid, are known to have a broad spectrum of bioactivity . They play a significant role in the field of medicinal chemistry, often serving as a scaffold for drug discovery .
Mode of Action
It’s worth noting that quinoline compounds are known to interact with various enzymes and transporters, inhibiting protein synthesis and interfering with digestion of host-derived hemoglobin in the parasite digestive food vacuole .
Biochemical Pathways
It is known that amino acids, lipids, and other carbohydrates can be converted to various intermediates of glycolysis and the citric acid cycle, allowing them to enter the cellular respiration pathway . This suggests that 2-Aminoquinoline-5-carboxylic acid could potentially interact with these pathways.
Pharmacokinetics
It is known that the aminoquinoline-directing group used in certain reactions can be converted to carboxylic acids and other amides, indicating potential bioavailability .
Result of Action
One study showed that a similar compound, 2-aminoquinoline-6-carboxylic acid, acted as an excellent corrosion inhibitor, with its efficiency increasing with concentration .
Action Environment
It’s worth noting that the synthesis of certain quinoline compounds can be influenced by environmental factors such as the presence of a strong acid .
properties
IUPAC Name |
2-aminoquinoline-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-5-4-6-7(10(13)14)2-1-3-8(6)12-9/h1-5H,(H2,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEMCEKQBCNCGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=NC2=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652884 | |
Record name | 2-Aminoquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoquinoline-5-carboxylic acid | |
CAS RN |
496806-75-8 | |
Record name | 2-Aminoquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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